Regioisomeric Advantage: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide in In Vivo Antitumor Models
In a comparative study of acetogenin analogs, the thiophene-3-carboxamide analog demonstrated strong in vivo tumor growth inhibition against the NCI-H23 human lung cancer xenograft in nude mice without critical toxicity, whereas the thiophene-2-carboxamide analog showed comparatively weaker in vivo efficacy in the same xenograft model [1]. This regioisomeric effect stems from the differential spatial orientation of the thiophene sulfur, which alters hydrogen bonding geometry with the biological target. The target compound retains the 3-carboxamide substitution and is thus expected to exhibit similar regioisomeric advantage over its 2-carboxamide counterpart (CAS 1396809-30-5).
| Evidence Dimension | In vivo antitumor efficacy (xenograft model) |
|---|---|
| Target Compound Data | Predicted strong inhibition based on thiophene-3-carboxamide scaffold data |
| Comparator Or Baseline | Thiophene-2-carboxamide analog: inhibited NCI-H23 growth in xenograft mouse assay, but with lower potency than 3-carboxamide analog |
| Quantified Difference | Thiophene-3-carboxamide analog strongly inhibited NCI-H23 xenograft growth; thiophene-2-carboxamide analog showed comparatively lower efficacy (exact IC50 values not disclosed in abstract) |
| Conditions | NCI-H23 human lung cancer xenograft in nude mice; thiophene-3-carboxamide analog vs. thiophene-2-carboxamide analog |
Why This Matters
Procurement decisions that disregard regioisomeric identity risk selecting a 2-carboxamide analog with inferior in vivo antitumor activity, compromising experimental outcomes.
- [1] Kojima N, et al. Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. Eur J Med Chem. 2014;86:684-689. View Source
